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molecular formula C11H8FNOS B8333362 1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone CAS No. 252563-27-2

1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone

Cat. No. B8333362
M. Wt: 221.25 g/mol
InChI Key: AWBHKFDJFIIQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608095B2

Procedure details

To a stirred solution of 2-fluoro-4-(1,3-thiazol-4-yl)phenyl trifluoromethanesulfonate (3.47 g, 10.6 mmol) in DMF (11.7 ml) was added triethylamine (1.29 g, 12.72 mmol), butyl vinyl ether (5.31 g, 53 mmol), 1,3-bis(diphenylphosphino)propane (240 mg, 0.583 mmol), palladium acetate (120 mg, 0.53 mmol) successively, and the mixture was heated at 80° C. for 5 hours. The mixture was cooled down to room temperature. 2N HCl aqueous solution (30 ml) was added, and the mixture was stirred for 1 hour. The mixture was made neutral by addition of NaHCO3, and extracted with ethyl acetate. The organic layer was washed with water, brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:4) to give title compound (2.03 g, 87% yield).
Name
2-fluoro-4-(1,3-thiazol-4-yl)phenyl trifluoromethanesulfonate
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[N:14]=[CH:15][S:16][CH:17]=2)=[CH:9][C:8]=1[F:18])(=O)=O.C(N(CC)CC)C.[CH:28]([O:30]CCCC)=[CH2:29].Cl.C([O-])(O)=O.[Na+]>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:18][C:8]1[CH:9]=[C:10]([C:13]2[N:14]=[CH:15][S:16][CH:17]=2)[CH:11]=[CH:12][C:7]=1[C:28](=[O:30])[CH3:29] |f:4.5,7.8.9|

Inputs

Step One
Name
2-fluoro-4-(1,3-thiazol-4-yl)phenyl trifluoromethanesulfonate
Quantity
3.47 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C=C1)C=1N=CSC1)F)(F)F
Name
Quantity
1.29 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.31 g
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
11.7 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
120 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
240 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (1:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C=1N=CSC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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